7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse applications in pharmaceuticals, dyes, and liquid crystals . The compound features a coumarin ring system substituted with a hydroxy group, a methyl group, a phenyl group, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves the following steps :
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylpiperazine.
Reaction with Formaldehyde: 4-methylpiperazine is reacted with formaldehyde in acetonitrile to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 7-hydroxy-4-methylcoumarin under heating conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one has several scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its coumarin core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets . The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7-hydroxy-4-methyl-8-coumarinyl)-l-alanine
- 8-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Uniqueness
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its solubility and potential for forming complexes with metal ions, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-17-8-9-19(25)18(14-24-12-10-23(2)11-13-24)21(17)27-22(26)20(15)16-6-4-3-5-7-16/h3-9,25H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMLSWKBWJKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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